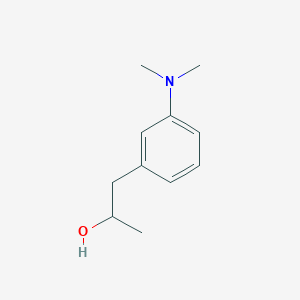

1-(3-(Dimethylamino)phenyl)propan-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-(Dimethylamino)phenyl)propan-2-ol is an organic compound that belongs to the class of alcohols. It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a propanol chain. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(3-(Dimethylamino)phenyl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 3-(dimethylamino)phenylacetaldehyde with nitromethane, followed by reduction using Raney nickel catalyst under elevated hydrogen pressure . Another method includes the reaction of epoxide with dimethylamine .

Industrial Production Methods: Industrial production often employs the reaction of 3-(dimethylamino)phenylacetaldehyde with nitromethane, followed by catalytic reduction. This method is preferred due to its higher yield and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions: 1-(3-(Dimethylamino)phenyl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different amines or alcohol derivatives.

Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Raney nickel and hydrogen gas are frequently used for reduction reactions.

Substitution: Reagents like thionyl chloride can be used for substitution reactions.

Major Products:

Oxidation: Produces ketones or aldehydes.

Reduction: Yields various amines or alcohol derivatives.

Substitution: Forms different substituted compounds depending on the reagent used.

Applications De Recherche Scientifique

Scientific Research Applications

1-(3-(Dimethylamino)phenyl)propan-2-ol has several notable applications across various fields:

Medicinal Chemistry

This compound has been investigated for its potential as an analgesic and antidepressant. Research indicates that derivatives of dimethylamino compounds exhibit significant analgesic effects, often surpassing the efficacy of established medications like Tramadol . The compound's ability to interact with neurotransmitter systems highlights its therapeutic potential in treating neuropathic pain and mood disorders.

Pharmacological Studies

Studies have shown that this compound may possess antimicrobial and anti-inflammatory properties. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains, suggesting that this compound could be explored for developing new antimicrobial agents . Additionally, its anti-inflammatory effects could be beneficial in treating conditions characterized by excessive inflammation.

Organic Synthesis

In organic chemistry, this compound serves as an intermediate in synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable building block in the development of pharmaceuticals and agrochemicals.

Case Study 1: Analgesic Properties

A study published in the Journal of Medicinal Chemistry evaluated the analgesic properties of several dimethylamino derivatives, including this compound. Results indicated that these compounds exhibited significant pain-relieving effects in animal models, suggesting their potential use in clinical settings for chronic pain management .

Case Study 2: Antimicrobial Activity

Research conducted on the antimicrobial efficacy of dimethylamino phenyl derivatives revealed that this compound demonstrated activity against Gram-positive bacteria. The study highlighted its mechanism of action, which involves disrupting bacterial cell membranes .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other similar compounds:

Mécanisme D'action

The mechanism of action of 1-(3-(Dimethylamino)phenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of choline uptake and a protector against cytotoxicity induced by mechlorethamine . The compound’s effects are mediated through its binding to receptors and enzymes involved in these pathways.

Comparaison Avec Des Composés Similaires

3-Dimethylamino-1-propanol: Shares a similar structure but lacks the phenyl ring.

1-Dimethylamino-2-propanol: Another related compound with a different position of the hydroxyl group.

Uniqueness: 1-(3-(Dimethylamino)phenyl)propan-2-ol is unique due to the presence of both a dimethylamino group and a phenyl ring, which confer distinct chemical properties and reactivity compared to its analogs .

Activité Biologique

1-(3-(Dimethylamino)phenyl)propan-2-ol, also known as a derivative of phenethylamine, has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a dimethylamino group attached to a phenyl ring, which is further connected to a propanol chain. Its chemical formula is C11H17N, and it exhibits properties typical of both alcohols and amines.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the adrenergic and dopaminergic pathways. It may function as a monoamine reuptake inhibitor, enhancing the levels of neurotransmitters such as norepinephrine and dopamine in the synaptic cleft. This mechanism is similar to that of other psychoactive compounds, leading to potential stimulant effects.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting that it disrupts bacterial cell membranes or inhibits essential metabolic pathways within the bacteria.

Anticancer Activity

In vitro studies have shown that this compound exhibits antiproliferative effects on cancer cell lines, such as MCF-7 breast cancer cells. The compound's mechanism appears to involve the destabilization of microtubules, akin to well-known chemotherapeutic agents like taxanes .

Table 1: Antiproliferative Activity in Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 15 | Microtubule destabilization |

| CA-4 | MCF-7 | 3.9 | Microtubule inhibition |

Case Studies

- Study on Antimicrobial Activity : A study assessed the antimicrobial efficacy of this compound against various pathogens, including Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at concentrations as low as 10 µg/mL, highlighting its potential as a therapeutic agent against bacterial infections.

- Anticancer Research : In a comparative study with established anticancer drugs, this compound was found to induce apoptosis in MCF-7 cells through cell cycle arrest at the G2/M phase. This suggests its potential utility in cancer therapy, particularly for hormone-responsive tumors .

Research Findings

Recent studies have focused on optimizing the synthesis of this compound to enhance yield and purity for biological assays. Various synthetic routes have been explored, including reactions involving Grignard reagents and subsequent reductions.

Moreover, molecular docking studies have provided insights into its binding affinities with specific receptors involved in neurotransmission and cancer cell proliferation pathways. These findings support further exploration into its pharmacological applications.

Propriétés

IUPAC Name |

1-[3-(dimethylamino)phenyl]propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-9(13)7-10-5-4-6-11(8-10)12(2)3/h4-6,8-9,13H,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKZQVBIXMXIVDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=CC=C1)N(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.